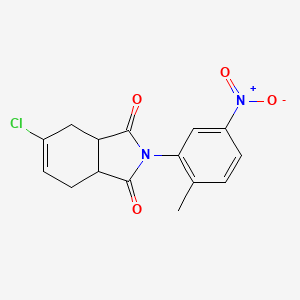![molecular formula C23H19N3O5 B4053949 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B4053949.png)
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
The compound “4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)benzamide” is a complex organic molecule. It contains a tricyclic core with two carbonyl groups and an azatricyclo group, which is a nitrogen atom incorporated into a three-ring system. It also has a benzamide group attached to the tricyclic core and a nitrophenyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tricyclic core, the introduction of the carbonyl groups, and the attachment of the benzamide and nitrophenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to its tricyclic core and various functional groups. The presence of the carbonyl groups, azatricyclo group, benzamide group, and nitrophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The nitro group in the nitrophenyl group could potentially undergo reduction to form an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carbonyl, nitro, and amide groups could potentially affect its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Cooperative Motion in Amorphous Polymers
A study by Meng et al. (1996) explored the synthesis and properties of azo polymers, demonstrating the cooperative motion of polar side groups in amorphous polymers, which leads to high photoinduced birefringence. This indicates potential applications in optical storage and photonic devices Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996).
Synthesis and Structure of Tricyclic Amides
Kas’yan et al. (2005) discussed the synthesis, structure, and oxidation of new tricyclic amides, revealing insights into the structural characteristics and chemical behavior of similar compounds. This could suggest applications in the design and synthesis of new chemical entities with potential biological activity Kas’yan, L. I., Okovityi, S., Tarabara, I., Kas’yan, A. O., & Bondarenko, Y. (2005).
Reactivity and Synthesis of Derivatives
Tarabara et al. (2009) investigated the reactivity between tricyclic carboxylic acids and derivatives with p-nitrophenyl azide, uncovering significant facts about the formation of aziridine rings and the intermolecular character of these processes. Such studies could inform the development of novel synthetic routes and the functionalization of complex molecules Tarabara, I., Bondarenko, Y., & Kas’yan, L. I. (2009).
Future Directions
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-12-10-17(26(30)31)8-9-18(12)24-21(27)13-4-6-16(7-5-13)25-22(28)19-14-2-3-15(11-14)20(19)23(25)29/h2-10,14-15,19-20H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPUEPGRQUISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4053887.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B4053891.png)

![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B4053901.png)
![[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4053908.png)


![2-(4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B4053929.png)
![3-[2-(FURAN-2-YL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-YN-1-YL)INDOL-2-ONE](/img/structure/B4053934.png)

![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4053945.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B4053974.png)

